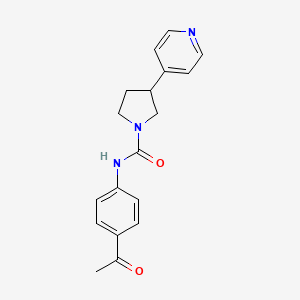![molecular formula C16H17FN4O B7436646 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A involves the modulation of various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning ability in animal models. 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A in lab experiments is its high purity level, which ensures accurate and reproducible results. 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A is also highly soluble in water, which makes it easy to prepare solutions for experiments. However, one of the limitations of using 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for research on 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A. One area of research is the development of new compounds based on the structure of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A and its effects on various neurotransmitter systems in the brain.
In conclusion, 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied. Further research is needed to fully understand the potential of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A in various fields of scientific research.
合成方法
The synthesis of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A involves the reaction of 2-chloro-5-(2-fluoropyridin-4-yl)pyridine with piperidine-3-carboxylic acid in the presence of a coupling agent. This reaction results in the formation of 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A as a white solid with a high purity level.
科学研究应用
1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A has been studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. 1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide A has also been studied for its anticancer properties and has shown potential as a chemotherapeutic agent.
属性
IUPAC Name |
1-[5-(2-fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-8-11(5-6-19-14)12-3-4-15(20-9-12)21-7-1-2-13(10-21)16(18)22/h3-6,8-9,13H,1-2,7,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMZGFMLJOHYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C3=CC(=NC=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)

![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)